molecular formula C7H11ClN2 B12349380 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole CAS No. 1260659-39-9

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B12349380
CAS No.: 1260659-39-9
M. Wt: 158.63 g/mol
InChI Key: LQMBHZWXIJPYAB-UHFFFAOYSA-N
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Description

Overview of 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is $$ \text{C}7\text{H}{12}\text{Cl}2\text{N}2 $$, with a molecular weight of 195.09 g/mol. The compound features a chloromethyl group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. This substitution pattern confers unique reactivity, making it a valuable intermediate in synthetic organic chemistry.

Table 1: Key physicochemical properties of 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

Property Value
Molecular Formula $$ \text{C}7\text{H}{12}\text{Cl}2\text{N}2 $$
Molecular Weight 195.09 g/mol
CAS Registry Number 1946828-15-4
Structural Features 1-ethyl, 3-methyl, 5-(chloromethyl) substituents

The chloromethyl group at the 5-position enhances electrophilicity, enabling nucleophilic substitution reactions, while the alkyl groups (ethyl and methyl) influence steric and electronic properties.

Historical Context of Pyrazole Chemistry

Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazole derivative with documented antipyretic activity. This discovery spurred interest in pyrazole-based therapeutics. Natural pyrazoles remained elusive until 1954, when Kosuge and Okeda isolated 3-n-nonylpyrazole from Houttuynia cordata, demonstrating antimicrobial properties.

Early synthetic methods relied on cyclocondensation of 1,3-diketones with hydrazines. Modern advancements, such as gold-catalyzed aminofluorination of alkynes, have expanded access to fluoropyrazoles and other derivatives. The compound 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole exemplifies the evolution of pyrazole synthesis, leveraging chloromethylation strategies to introduce functional groups.

Significance of Pyrazole Derivatives in Modern Chemical Research

Pyrazole derivatives are pivotal in medicinal and agrochemical research due to their diverse bioactivities. Celecoxib (a cyclooxygenase-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor) are notable examples. Halogenated pyrazoles, such as 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole, serve as precursors for pharmaceuticals and ligands in catalysis.

Research Applications:

  • Drug Discovery: Pyrazole scaffolds are optimized for antimicrobial, anticancer, and antiviral agents.
  • Material Science: Chloromethyl groups facilitate polymer crosslinking and functionalization.
  • Agrochemicals: Pyrazole derivatives are explored as herbicides and pesticides due to their stability and bioactivity.

Nomenclature and Systematic Classification

The IUPAC name 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is derived as follows:

  • Parent structure: Pyrazole (a 1H-pyrazole due to nitrogen at position 1).
  • Substituents:
    • 1-Ethyl: An ethyl group (-CH$$2$$CH$$3$$) at nitrogen-1.
    • 3-Methyl: A methyl group (-CH$$3$$) at carbon-3.
    • 5-(Chloromethyl): A chloromethyl group (-CH$$2$$Cl) at carbon-5.

Table 2: Substituent prioritization and numbering

Position Substituent Priority
1 Ethyl (N-linked) Highest
3 Methyl Moderate
5 Chloromethyl Lowest

The numbering ensures the lowest possible set of locants, following IUPAC guidelines.

Relationship to Other Pyrazole-Based Compounds

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole shares structural motifs with several pharmacologically active pyrazoles:

  • 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (CID 2757508): Differs by a carbaldehyde group at position 4, enhancing electrophilicity for condensation reactions.
  • 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride: Features chloromethyl at position 3 and methyl groups at 1 and 5, altering steric effects in nucleophilic substitutions.
  • Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one): Lacks halogenation but shares the 1-alkyl substitution pattern, historically significant for analgesic properties.

Comparative Reactivity:

  • Chloromethyl groups enable alkylation reactions, whereas methyl groups provide steric hindrance.
  • Ethyl substituents at nitrogen influence solubility and metabolic stability.

This compound’s versatility underscores its role as a cornerstone in heterocyclic chemistry, bridging traditional synthesis and contemporary applications.

Properties

CAS No.

1260659-39-9

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

5-(chloromethyl)-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5H2,1-2H3

InChI Key

LQMBHZWXIJPYAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CCl

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation and Chlorination of Pyrazole Precursors

Methylation of 3-Ethyl-5-Pyrazole Carboxylic Acid Ethyl Ester

A widely documented method involves the alkylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate (DMC) in the presence of potassium carbonate (K₂CO₃). The reaction proceeds under nitrogen atmosphere at elevated temperatures (100–150°C) to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. Key parameters include:

  • Molar ratios : 1:1–1.2 (ester:DMC)
  • Solvent : Diethylene glycol dimethyl ether (diglyme)
  • Reaction time : 8–12 hours

Post-reaction purification involves cooling to 15–25°C, salt filtration, and vacuum distillation to achieve >95.3% purity.

Chlorination with Hydrochloric Acid and Hydrogen Peroxide

The chloromethyl group is introduced via a two-step chlorination process:

  • Reagents : 35–40% hydrochloric acid (HCl) and 30–40% hydrogen peroxide (H₂O₂) in dichloroethane.
  • Conditions :
    • Temperature: 20–30°C during H₂O₂ addition, followed by heating to 50–70°C for 5–7 hours.
    • Molar ratio: 1:11–14 (ester:dichloroethane), 1:1–1.5 (ester:HCl), 1:1.1–1.6 (ester:H₂O₂).

The final product is isolated through sequential washing with sodium sulfite, sodium carbonate, and water, followed by drying with anhydrous sodium sulfate.

Table 1: Chlorination Reaction Optimization
Parameter Optimal Range Yield (%) Purity (%)
HCl concentration 35–40% 82.5–89 ≥95
H₂O₂ concentration 30–40% 85–91 ≥96
Reaction temperature 50–70°C 88–93 ≥97

Alternative Pathways via Cyclocondensation

Knorr Pyrazole Condensation

This acid-catalyzed method condenses hydrazine derivatives with 1,3-dicarbonyl compounds. For example:

  • Precursor : Ethyl acetoacetate reacts with methylhydrazine in ethanol at 0°C to form 3-methyl-1H-pyrazol-5(4H)-one.
  • Chloromethylation : Subsequent treatment with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) introduces the chloromethyl group.

Regioselective N-Alkylation

Recent advances employ Bayesian optimization to enhance selectivity in N-alkylation. Key findings include:

  • Base-dependent selectivity : Sodium hydride (NaH) in DMF favors N1-alkylation, while cesium carbonate (Cs₂CO₃) promotes N2-isomer formation.
  • Solvent effects : Polar aprotic solvents (e.g., diglyme) improve reaction rates by 30–40% compared to non-polar alternatives.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and efficiency:

  • Reactor type : Tubular flow reactors with automated temperature control.
  • Throughput : 50–100 kg/hour with >90% conversion efficiency.
  • Purification : Multi-stage crystallization using ethanol/water mixtures (3:1 v/v) achieves ≥99.5% purity.

Byproduct Management

Common impurities include over-chlorinated derivatives and unreacted intermediates. Mitigation strategies:

  • Chromatography : Silica gel column chromatography with PE/EA (5:1) eluent.
  • Distillation : Short-path distillation under reduced pressure (10–15 mmHg).

Mechanistic Insights and Kinetic Studies

Reaction Mechanism for Chlorination

The chlorination proceeds via a radical pathway:

  • Initiation : H₂O₂ decomposes to generate hydroxyl radicals (- OH).
  • Propagation : - OH abstracts hydrogen from the methyl group, forming a carbon-centered radical.
  • Termination : Radical recombination with Cl- yields the chloromethyl product.

Kinetic Modeling

  • Rate equation : $$ r = k[ester][HCl]^{0.5}[H₂O₂]^{0.3} $$
  • Activation energy : 45–50 kJ/mol, indicating a diffusion-controlled process.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison
Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Alkylation/Chlorination 82–93 95–97 High 120–150
Knorr Condensation 70–85 90–94 Moderate 180–220
Continuous Flow 88–95 99–99.5 Very High 90–110

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols or hydrocarbons.

    Cyclization Reactions: The chloromethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is as a corrosion inhibitor . Research indicates that this compound can significantly reduce corrosion rates on metals, particularly in acidic environments.

Efficacy as a Corrosion Inhibitor

Studies have demonstrated that derivatives of pyrazole, including 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole, can achieve corrosion inhibition efficiencies exceeding 90% on metals such as C38 steel when exposed to hydrochloric acid solutions. The mechanism involves the adsorption of the compound onto metal surfaces, which follows the Langmuir adsorption isotherm model, indicating strong interactions between the inhibitor and the metal substrate.

Table 1: Corrosion Inhibition Efficiency

Metal TypeAcid TypeInhibition Efficiency (%)
C38 SteelHydrochloric AcidUp to 96%
Carbon SteelSulfuric AcidVaries by concentration

Pharmaceutical Applications

Beyond its role in corrosion inhibition, 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole exhibits potential in pharmaceutical development . Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Research has shown that pyrazole compounds can act as inhibitors for various enzymes and receptors involved in disease processes. For example, studies have indicated that certain pyrazole derivatives possess potent activity against Ser/Thr kinases, which are critical targets in cancer therapy .

Case Study: Anticancer Activity

A study focused on synthesizing pyrazole derivatives demonstrated significant anticancer activity in vitro against several cancer cell lines. The derivatives exhibited cytotoxic effects that correlated with their structural modifications, suggesting that further optimization could enhance their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Ethyl vs. Methyl Groups: Substitution at position 1 significantly affects steric bulk and lipophilicity. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 852227-86-2, ): The 1-methyl group reduces steric hindrance compared to the ethyl group in the target compound. This difference may influence solubility and interaction with biological targets. 5-Chloromethyl-1-methylpyrazole (CAS 84547-63-7, ): Lacks the ethyl group, leading to a lower molecular weight (144.62 g/mol vs.

Halogen Variations at Position 5

  • Chloromethyl vs. Bromomethyl: The halogen in the methyl group impacts reactivity and molecular weight. 5-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole (MW 203.08 g/mol, ): Bromine’s larger atomic radius and lower electronegativity enhance leaving group ability, making this compound more reactive in nucleophilic substitution reactions compared to the target’s chloromethyl group. 158.63 g/mol).

Hybrid Derivatives and Complex Substituents

  • This contrasts with the simpler substitution pattern of the target compound.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 5 Molecular Weight (g/mol) Key Reactivity/Stability Notes
5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole Ethyl Methyl Chloromethyl 158.63 Moderate reactivity in substitutions
5-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole Ethyl Methyl Bromomethyl 203.08 High reactivity in substitutions
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole Methyl Methyl Chloromethyl 144.62 Lower steric hindrance
5-Chloro-1-ethyl-3-methyl-1H-pyrazole Ethyl Methyl Chlorine 144.63 Limited functionalization

Reactivity in Substitution Reactions

  • The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), while the bromomethyl analog () reacts faster due to bromine’s superior leaving group ability.
  • The absence of a methylene bridge in 5-chloro-1-ethyl-3-methyl-1H-pyrazole () restricts such reactions, highlighting the chloromethyl group’s synthetic utility.

Biological Activity

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a compound belonging to the pyrazole class, characterized by its unique five-membered ring structure containing nitrogen atoms. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is C7H12ClN2C_7H_{12}ClN_2 with a molecular weight of approximately 162.62 g/mol. The compound features a chloromethyl group at position 5, an ethyl group at position 1, and a methyl group at position 3 of the pyrazole ring, which contribute to its chemical reactivity and biological properties.

Anticancer Potential

Recent studies have shown that pyrazole derivatives, including 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole, exhibit promising anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound interacts with specific cellular targets, modulating pathways involved in cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives similar to 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole showed significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for drug development .

Corrosion Inhibition

Another notable application of this compound is its role as a corrosion inhibitor. Research has shown that it can effectively inhibit corrosion on metals such as C38 steel in acidic environments:

  • Efficiency : Some studies report up to 96% inhibition efficiency when applied in hydrochloric acid solutions.
  • Mechanism : The interaction between the compound and metal surfaces follows the Langmuir adsorption isotherm model, indicating strong adsorption characteristics that protect metal substrates from corrosion .

Synthesis

The synthesis of 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves multi-step organic reactions. Common reagents include sodium azide for substitution and potassium permanganate for oxidation. The following table summarizes key synthetic routes:

StepReagentReaction Type
1Sodium azideSubstitution
2Potassium permanganateOxidation
3Hydrochloric acidHydrolysis

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole, each exhibiting unique biological activities:

Compound NameStructural FeaturesUnique Aspects
5-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazoleBromine instead of chlorineDifferent reactivity profiles
5-Hydroxymethyl-1-ethyl-3-methyl-1H-pyrazoleHydroxymethyl groupOffers different chemical transformations
5-Methyl-1-ethyl-3-methyl-1H-pyrazoleLacks halogen substituentMore stable due to absence of reactive halogen

The unique substitution pattern on the pyrazole ring imparts distinct chemical reactivity and biological properties compared to these similar compounds.

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